3-(Benzenesulfonyl)azetidine hydrochloride
Overview
Description
3-(Benzenesulfonyl)azetidine hydrochloride is a chemical compound with the molecular formula C9H11NO2S·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a benzenesulfonyl group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)azetidine hydrochloride typically involves the reaction of azetidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)azetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions, especially in the presence of nucleophiles or under acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Ring-Opening Reactions: Acidic conditions or nucleophilic reagents such as hydroxide ions can facilitate ring-opening reactions.
Major Products Formed
Substitution Reactions: The major products are substituted azetidines with various functional groups replacing the benzenesulfonyl group.
Ring-Opening Reactions: The major products are linear compounds resulting from the cleavage of the azetidine ring.
Scientific Research Applications
3-(Benzenesulfonyl)azetidine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)azetidine hydrochloride involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can participate in various chemical reactions, while the azetidine ring can undergo ring-opening to form reactive intermediates. These interactions can affect biological pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Similar to azetidines but with a three-membered ring.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with different reactivity and stability profiles.
Uniqueness
3-(Benzenesulfonyl)azetidine hydrochloride is unique due to its combination of the azetidine ring and the benzenesulfonyl group, which imparts distinct chemical and biological properties. Its stability compared to aziridines and its reactivity compared to pyrrolidines make it a valuable compound for various applications .
Properties
IUPAC Name |
3-(benzenesulfonyl)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBUNRXZZFJOHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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